tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate
Overview
Description
Tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .
Biochemical Pathways
Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .
Action Environment
The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .
Biochemical Analysis
Biochemical Properties
tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ketoreductases, which are enzymes involved in the reduction of carbonyl groups to hydroxyl groups . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect metabolic processes.
Cellular Effects
The effects of This compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of This compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.
Properties
IUPAC Name |
tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.